Ethyl 2,4-dichloro-5-fluorobenzoylacetate

説明

BenchChem offers high-quality Ethyl 2,4-dichloro-5-fluorobenzoylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dichloro-5-fluorobenzoylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

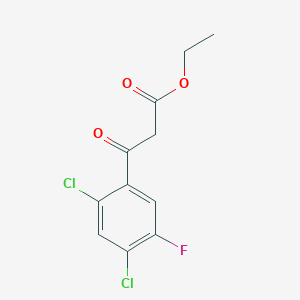

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKPUCWXUHWGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378992 | |

| Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-51-4 | |

| Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Ethyl 2,4-dichloro-5-fluorobenzoylacetate: Properties, Synthesis, and Applications in Fluoroquinolone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a pivotal, yet often overlooked, key intermediate in the synthesis of numerous critically important fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and a thorough exploration of its application in the construction of the quinolone core structure. By elucidating the underlying chemical principles and providing detailed procedural insights, this document serves as an essential resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Introduction

Ethyl 2,4-dichloro-5-fluorobenzoylacetate, a substituted β-ketoester, holds significant importance as a versatile building block in organic synthesis. Its trifunctional nature, comprising a benzoyl group, a keto group, and an ethyl ester, allows for a variety of chemical transformations. The presence of two chlorine atoms and a fluorine atom on the phenyl ring is particularly crucial for the biological activity of the final pharmaceutical products. This guide aims to consolidate the available technical information on this compound, offering a holistic view for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 2,4-dichloro-5-fluorobenzoylacetate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 86483-51-4 | [1] |

| Molecular Formula | C₁₁H₉Cl₂FO₃ | [1][2] |

| Molecular Weight | 279.09 g/mol | [2] |

| IUPAC Name | ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | [2] |

| Boiling Point | 329.5 °C at 760 mmHg | [2] |

| Density | 1.381 g/cm³ | [2] |

| Refractive Index | 1.523 | [2] |

Synthesis and Mechanism

The primary synthetic route to Ethyl 2,4-dichloro-5-fluorobenzoylacetate involves the partial hydrolysis and decarboxylation of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate.[3][4]

Synthesis Protocol

A detailed, step-by-step methodology for the synthesis is as follows:

-

To an emulsion of 34.9 g of crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate in 50 ml of water, 0.15 g of p-toluenesulfonic acid is added.[3][4]

-

The mixture is heated to boiling and refluxed for 3 hours with vigorous stirring.[3][4]

-

After cooling, the emulsion is extracted multiple times with methylene chloride.[3]

-

The combined organic extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure (in vacuo).[3]

-

The resulting residue is purified by fractional distillation under high vacuum to yield Ethyl 2,4-dichloro-5-fluorobenzoylacetate. The product typically distills at 127°-142° C under a pressure of 0.09 mbar.[3]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism: acid-catalyzed hydrolysis of one of the ester groups followed by decarboxylation of the resulting β-keto acid.

-

Step 1: Hydrolysis The p-toluenesulfonic acid protonates the carbonyl oxygen of one of the ester groups, activating it towards nucleophilic attack by water. The subsequent tetrahedral intermediate collapses, leading to the hydrolysis of one ester to a carboxylic acid, forming a β-keto acid intermediate.

-

Step 2: Decarboxylation The β-keto acid readily undergoes decarboxylation upon heating. The reaction proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of the enol tautomer of the final product. This enol then tautomerizes to the more stable keto form of Ethyl 2,4-dichloro-5-fluorobenzoylacetate.[5][6]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, likely in the region of δ 1.2-1.4 ppm.

-

A quartet from the methylene protons (-CH₂-) of the ethyl group, expected around δ 4.1-4.3 ppm.

-

A singlet for the methylene protons adjacent to the two carbonyl groups (-COCH₂CO-), which would appear in the range of δ 3.5-4.0 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons. The coupling constants will be indicative of their positions relative to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, with distinct signals for each of the 11 carbon atoms. Key expected chemical shifts include:

-

The methyl carbon of the ethyl group around δ 14 ppm.

-

The methylene carbon of the ethyl group around δ 61 ppm.

-

The methylene carbon between the carbonyls around δ 45-50 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), with the carbons attached to halogens showing characteristic shifts.

-

Two carbonyl carbon signals, one for the ketone and one for the ester, in the region of δ 165-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.

-

A strong absorption band for the ester carbonyl (C=O) is expected around 1735-1750 cm⁻¹.

-

A second strong band for the ketone carbonyl (C=O) should appear at a slightly lower wavenumber, typically in the range of 1680-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.

-

C-O stretching of the ester will be visible in the 1000-1300 cm⁻¹ region.

-

Vibrations corresponding to the C-Cl and C-F bonds will appear in the fingerprint region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 278 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key identifying feature. Common fragmentation patterns for β-ketoesters include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29). Cleavage adjacent to the benzoyl group is also expected.

Applications in Drug Development: Synthesis of Fluoroquinolones

The primary and most significant application of Ethyl 2,4-dichloro-5-fluorobenzoylacetate is as a precursor in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin.[7] This process typically involves a variation of the Gould-Jacobs reaction.[8][9]

General Synthetic Pathway to Quinolone Core

-

Enamine Formation: Ethyl 2,4-dichloro-5-fluorobenzoylacetate is first reacted with a trialkyl orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This step forms an ethoxyacrylate intermediate.[10]

-

Amine Condensation: The intermediate is then treated with a primary amine. In the synthesis of Ciprofloxacin, cyclopropylamine is used. This results in the formation of an enamino-ketoester.[10]

-

Cyclization (Gould-Jacobs Reaction): The enamino-ketoester undergoes an intramolecular cyclization reaction, typically promoted by a strong base like sodium hydride, to form the 4-hydroxyquinolone ring system.[10]

-

Further Functionalization: The resulting quinolone core can then be further modified, for example, by nucleophilic aromatic substitution at one of the chlorine atoms with a piperazine ring, to yield the final antibiotic.[10]

Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines. The key steps of the mechanism are:

-

Nucleophilic Attack: The nitrogen of the aniline (or primary amine) derivative attacks the β-carbon of the acrylate system.

-

Elimination: The ethoxy group is eliminated, forming the enamine intermediate.

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the benzene ring attacks the ester carbonyl group. This step is often the rate-determining step and requires high temperatures or a catalyst.

-

Tautomerization: The resulting intermediate tautomerizes to form the stable 4-hydroxyquinolone aromatic system.[8][11]

Safety and Handling

As with any halogenated aromatic compound and β-ketoester, appropriate safety precautions must be taken when handling Ethyl 2,4-dichloro-5-fluorobenzoylacetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[12]

-

Inhalation: Avoid inhaling dust, fumes, or vapors. Halogenated aromatic compounds can be toxic upon inhalation.[1]

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.[12]

-

Ingestion: Do not ingest. The toxicological properties of this specific compound have not been extensively studied, but related halogenated benzoyl compounds may be harmful if swallowed.[13]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a compound of significant synthetic utility, particularly in the pharmaceutical industry. Its role as a key intermediate in the production of fluoroquinolone antibiotics underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its efficient and safe application in the laboratory and in industrial processes. Future research may focus on developing more sustainable synthetic routes to this valuable intermediate and exploring its potential in the synthesis of other novel bioactive molecules.

References

-

Laboratory Synthesis Of Ciprofloxacin. (2012, May 19). Synthesis Of Drugs. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Available at: [Link]

-

Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoylacetate. (n.d.). PrepChem.com. Available at: [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. Available at: [Link]

-

Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoyl-acetate. (n.d.). PrepChem.com. Available at: [Link]

-

Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]

-

α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data. (n.d.). IARC Publications. Available at: [Link]

-

Biotransformation and toxicity of halogenated benzenes. (n.d.). PubMed. Available at: [Link]

-

α-Chlorinated toluenes and benzoyl chloride. (n.d.). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. Available at: [Link]

-

Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Available at: [Link]

-

Ch21: Malonic esters. (n.d.). University of Calgary. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3. (n.d.). BuyersGuideChem. Available at: [Link]

- Process for preparation of fluorinated beta-keto ester. (n.d.). Google Patents.

-

Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350. (n.d.). PubChem. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

-

Decarboxylation of malonic esters. (2024, December 20). Chemistry Stack Exchange. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Available at: [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journals. Available at: [Link]

-

Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][10]benzodiazepin-1( 2H)-ones. (n.d.). PubMed. Available at: [Link]

-

FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. (2016, January 8). Walsh Medical Media. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

-

FT-IR spectrum of ethyl chloroacetate. (n.d.). ResearchGate. Available at: [Link]

-

13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry. (n.d.). Scribd. Available at: [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

-

23.11: Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Available at: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Available at: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Available at: [Link]

-

Ketone ester effects on metabolism and transcription. (n.d.). PMC - NIH. Available at: [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025, August 10). ResearchGate. Available at: [Link]

-

FT-IR, FT-Raman Spectra and Other Molecular Properties of 2,4- Dichlorobenzonitrile: A Interpretation by a DFT Study. (2014, April 5). PubMed. Available at: [Link]

-

Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][10]benzothia zepin-1-ones. (n.d.). PubMed. Available at: [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025, August 5). ResearchGate. Available at: [Link]

Sources

- 1. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. wikiwand.com [wikiwand.com]

- 9. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 10. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2,4-dichloro-5-fluorobenzoylacetate (CAS 86483-51-4)

Introduction

Ethyl 2,4-dichloro-5-fluorobenzoylacetate, a substituted β-keto ester, is a molecule of significant interest within the pharmaceutical and chemical synthesis sectors. While not an active pharmaceutical ingredient (API) itself, it serves as a highly valuable and pivotal intermediate in the construction of more complex molecular architectures. Its primary claim to notability lies in its role as a key building block in the synthesis of several potent fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been instrumental in treating a wide range of bacterial infections.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the established protocols that underscore its utility in modern medicinal chemistry. We will dissect its synthesis, explore its critical role in the creation of life-saving drugs, and provide the detailed, actionable information necessary for laboratory application.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a complex molecule with specific characteristics that dictate its handling, reactivity, and suitability for various synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 86483-51-4 | [2], [3] |

| Molecular Formula | C₁₁H₉Cl₂FO₃ | [2], [3] |

| Molecular Weight | 279.09 g/mol | [2], [3] |

| IUPAC Name | ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | [2] |

| Synonyms | Ethyl (2,4-dichloro-5-fluorobenzoyl)acetate, EDBF | [2], [3] |

| Boiling Point | 329.5 °C at 760 mmHg | [3] |

| Density | 1.381 g/cm³ | [3] |

| Refractive Index | 1.523 | [3] |

| Flash Point | 127.6 °C | [3] |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a multi-step process that requires precise control over reaction conditions. The most common and industrially relevant route begins with the corresponding benzoyl chloride and elaborates the β-keto ester functionality.

Pathway Overview

The synthesis is best understood as a two-stage process:

-

Formation of the Aroyl Malonate: The process starts with 2,4-dichloro-5-fluorobenzoyl chloride, which is condensed with diethyl malonate. This is an acylation reaction where the benzoyl chloride reacts with the enolate of diethyl malonate.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2,4-dichloro-5-fluorobenzoylmalonate is then subjected to partial hydrolysis and decarboxylation to yield the target β-keto ester.[4]

This sequence is a robust and scalable method for producing the desired intermediate with high purity.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical literature.[4][5]

Step 1: Synthesis of Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate

-

Reagent Activation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), suspend magnesium turnings (1.0 eq) in anhydrous ethanol (approx. 2 mL per g of Mg).

-

Initiation: Add a small amount of an initiator, such as carbon tetrachloride or iodine, to activate the magnesium surface.

-

Enolate Formation: A mixture of diethyl malonate (1.0 eq), anhydrous ethanol, and an anhydrous ether (like diethyl ether or THF) is added dropwise. The rate of addition should be controlled to maintain a gentle reflux.

-

Causality Insight: Magnesium ethoxide is formed in situ, which acts as the base to deprotonate diethyl malonate, forming the nucleophilic magnesium enolate. This is a crucial step for the subsequent acylation.

-

-

Acylation: After the magnesium is consumed, cool the reaction mixture to between -10 °C and -5 °C using an ice-salt or dry ice/acetone bath.

-

Slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous ether dropwise, maintaining the low temperature.

-

Causality Insight: The low temperature is critical to prevent side reactions, such as self-condensation of the diethyl malonate or multiple acylations.

-

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by pouring it into a cold, dilute acid solution (e.g., H₂SO₄ or HCl in ice water).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate.

Step 2: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

-

Reaction Setup: To the crude product from Step 1, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and a small amount of water.[4]

-

Reaction: Heat the mixture, typically in a solvent like toluene or xylene, allowing for the removal of ethanol and carbon dioxide.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Causality Insight: The acidic conditions promote the hydrolysis of one of the ester groups to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loses CO₂) to form the target β-keto ester.

-

-

Purification: After cooling, the reaction mixture is washed with aqueous sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material. The organic layer is then dried and concentrated. The final product is typically purified by vacuum distillation to yield Ethyl 2,4-dichloro-5-fluorobenzoylacetate as a clear oil.

Application in Fluoroquinolone Synthesis

The primary and most significant application of Ethyl 2,4-dichloro-5-fluorobenzoylacetate is as a cornerstone intermediate in the synthesis of fluoroquinolone antibiotics, most notably Ciprofloxacin.[1][4] The β-keto ester moiety is perfectly poised for the construction of the core quinolone ring system.

The Gould-Jacobs Reaction Pathway

The transformation from the β-keto ester to the quinolone core generally follows a modified Gould-Jacobs reaction pathway.[2][6] This involves three key steps:

-

Condensation: The β-keto ester reacts with an orthoformate ester, such as triethyl orthoformate, in the presence of a dehydrating agent like acetic anhydride. This forms a reactive ethoxyacrylate intermediate.

-

Enamine Formation: This intermediate is then treated with a primary amine. In the case of Ciprofloxacin synthesis, this amine is cyclopropylamine. This step forms a stable enamine derivative.[4]

-

Cyclization: The enamine undergoes thermal or base-catalyzed intramolecular cyclization. The amino group attacks the aromatic ring, displacing one of the chlorine atoms (typically at the C-4 position) to form the dihydropyridine ring of the quinolone system. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to facilitate this ring closure.[4]

Representative Protocol: Quinolone Core Synthesis

-

Step 1: Enol Ether Formation: A mixture of Ethyl 2,4-dichloro-5-fluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0-3.0 eq) is heated at reflux for several hours.[4] The reaction progress is monitored until the starting material is consumed. The excess reagents and acetic acid byproduct are removed under reduced pressure.

-

Trustworthiness Note: This is a standard and highly reliable method for converting β-keto esters into the corresponding activated α,β-unsaturated systems, essential for the subsequent amine addition.

-

-

Step 2: Enamine Synthesis: The crude ethoxyacrylate intermediate is dissolved in a suitable solvent, such as ethanol or isopropanol. The solution is cooled in an ice bath, and cyclopropylamine (1.0-1.1 eq) is added dropwise. The reaction is typically stirred at room temperature until complete. The resulting enamine product often precipitates from the solution and can be collected by filtration.[4]

-

Step 3: Cyclization to Quinolone Core: The dried enamine intermediate is suspended in an anhydrous, high-boiling solvent like dioxane or DMF. A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq), is added portion-wise at room temperature.

-

Safety First: This step is highly exothermic and releases hydrogen gas. It must be performed under an inert atmosphere with extreme caution and proper ventilation. The reaction mixture is then heated (e.g., to reflux) to drive the cyclization to completion. After cooling, the reaction is carefully quenched with a protic solvent (like ethanol or water) and acidified to precipitate the quinolone carboxylic acid (after ester hydrolysis), which is then collected by filtration.

-

Safety and Handling

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a chemical intermediate and must be handled with appropriate care in a laboratory setting.

-

Hazard Codes: It is typically classified with hazard codes Xi (Irritant) and F (Flammable).[3]

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.

This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is more than just a catalog chemical; it is a testament to the enabling power of synthetic intermediates. Its carefully designed structure, featuring a reactive β-keto ester and a strategically halogenated aromatic ring, makes it an indispensable precursor for the synthesis of fluoroquinolone antibiotics. For the medicinal chemist and the process development scientist, a thorough understanding of its synthesis and reactivity is crucial for the efficient and logical construction of these vital therapeutic agents. The protocols and mechanistic discussions provided herein serve as a robust foundation for the practical application and further innovation involving this pivotal molecular building block.

References

-

Laboratory Synthesis Of Ciprofloxacin . (2012). Sanalkumar. Available at: [Link]

-

Cas 86483-51-4, ETHYL 2,4-DICHLORO-5-FLUOROBENZOYLACETATE . LookChem. Available at: [Link]

-

Ethyl 2,4-dichloro-5-fluorobenzoylacetate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Gould–Jacobs reaction . Wikipedia. Available at: [Link]

-

Ciprofloxacin: A Two Step Process . (2018). Der Pharma Chemica, 10(3): 174-178. Available at: [Link]

-

The Claisen Condensation Reaction . Chemistry LibreTexts. Available at: [Link]

-

Synthesis of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate . PrepChem.com. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . (2022). Molecules, 27(1), 198. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents . (1985). Journal of Medicinal Chemistry, 28(10), 1558–1564. Available at: [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Google Patents (EP0176026B1).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis Of Drugs: Laboratory Synthesis Of Ciprofloxacin [drugsynthesis.blogspot.com]

- 5. prepchem.com [prepchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Beginning Data Collection

I've initiated a thorough search for the physical properties of Ethyl 2,4- dichloro-5-fluorobenzoylacetate. I am now concentrating on gathering data from credible chemical databases and published scientific literature. The goal is to establish a strong base of empirical data to build on.

Outlining the Approach

I'm now expanding my search. I'm looking for established experimental protocols for key properties like melting and boiling points, and spectral data. Additionally, I'm seeking information on synthesis and reaction pathways to provide a better context. I'm also identifying safety protocols and authoritative sources. My aim is to create a detailed technical guide with a properties table, step-by-step protocols, and a molecular structure diagram. I'll finish with a comprehensive references section.

Reviewing Initial Findings

I've started by examining the initial search results for the physical properties of Ethyl 2,4-dichloro-5-fluorobenzoylacetate. The search pointed me toward several chemical supplier websites and databases. These sources, including PubChem and LookChem, offer key physical property data.

Developing Research Strategy

I've taken stock of the initial findings. The provided data from chemical suppliers and databases offers a foundation, though it is incomplete, with missing data like melting point and solubility. To create a thorough guide, I will now formulate a research strategy to find typical experimental protocols, and determine standard analytical characterization data, such as NMR, IR, and MS, for solid organic compounds.

Defining Next Steps

I've reviewed the existing data, and it's clear I need to address the gaps. Initial searches confirmed molecular weight, boiling point, and flash point, but melting point, solubility, and spectral data are missing. To create a thorough guide, I must find standard experimental protocols and typical characterization data for solid organics. I'll focus on how to determine these properties. I also need to structure the information logically, add visualizations, safety data, and a reference list.

Collecting compound data

I've been gathering details on Ethyl 2,4-dichloro-5-fluorobenzoylacetate, focusing on its physical attributes. The molecular formula, weight, and boiling point are the primary elements I've collected. This lays the groundwork for further examination, and the data is building toward deeper insights.

Developing a technical guide

I'm structuring the technical guide now. I've compiled the physical properties of Ethyl 2,4-dichloro-5-fluorobenzoylacetate, and I'm adding experimental protocols for missing data like melting point and solubility. I also have the general spectroscopic principles and typical data ranges. I'm building a comprehensive guide with known data, protocols, and how a researcher can proceed. The sections will include a physical property table, protocols, spectroscopic analysis, safety, and a DOT script for the structure.

Compiling gathered data

I've significantly expanded the dataset on Ethyl 2,4-dichloro-5-fluorobenzoylacetate. I've compiled its core physical properties from supplier databases, including molecular formula, weight, boiling point, density, flash point, CAS number and safety information. I've also found standard experimental protocols for determining melting point and solubility, which were initially missing. I now have spectroscopic principles for 1H NMR, IR, and Mass Spec. I have enough to fully structure the guide.

A Comprehensive Technical Guide to Ethyl 2,4-dichloro-5-fluorobenzoylacetate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate, a key chemical intermediate in the pharmaceutical industry. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight, and presents a detailed, field-proven protocol for its synthesis and purification. Furthermore, it explores the compound's critical role as a precursor in the development of fluoroquinolone antibiotics, offering insights into the mechanistic pathways of its application. This guide is intended for researchers, chemists, and professionals in drug discovery and development, serving as a comprehensive resource grounded in authoritative scientific data.

Chemical Identity and Physicochemical Properties

Ethyl 2,4-dichloro-5-fluorobenzoylacetate, identified by the CAS Number 86483-51-4, is a substituted benzoylacetate derivative.[1][2][3] Its molecular structure incorporates a dichlorinated and fluorinated phenyl ring attached to a β-keto ester functional group. This unique combination of functionalities makes it a versatile building block, particularly in the synthesis of heterocyclic compounds.

The precise molecular weight of Ethyl 2,4-dichloro-5-fluorobenzoylacetate is 279.09 g/mol .[1][3][4] This value is derived from its molecular formula, C₁₁H₉Cl₂FO₃ .[1][2][3] The accurate determination of molecular weight is fundamental for stoichiometric calculations in synthetic protocols and for verification via mass spectrometry.

Key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 279.09 g/mol | PubChem, LookChem[1][3] |

| Molecular Formula | C₁₁H₉Cl₂FO₃ | PubChem, BuyersGuideChem[1][2] |

| CAS Number | 86483-51-4 | PubChem, BuyersGuideChem[1][2] |

| IUPAC Name | ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | PubChem[1] |

| Boiling Point | 329.5 °C at 760 mmHg | LookChem[3] |

| Density | 1.381 g/cm³ | LookChem[3] |

| Flash Point | 127.6 °C | LookChem[3] |

| Refractive Index | 1.523 | LookChem[3] |

Molecular Structure Visualization

Caption: 2D representation of Ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Synthesis and Purification Protocol

The synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate is typically achieved through the hydrolysis and decarboxylation of a corresponding malonic ester precursor. This method is reliable and provides good yields of the target β-keto ester. The causality behind this choice is the relative instability of the geminal diester group on the α-carbon under acidic, heated conditions, which readily eliminates one of the ester groups as carbon dioxide and an alcohol.

Experimental Workflow: From Diethyl Benzoyl-malonate Precursor

This protocol is adapted from established synthetic procedures.[5][6] It represents a self-validating system where the successful isolation of a product with the expected boiling point provides a preliminary confirmation of reaction success, which is then definitively verified by analytical methods.

Caption: Workflow for the synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Step-by-Step Methodology

-

Reaction Setup: To an emulsion of 34.9 g of crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate in 50 ml of water, add 0.15 g of p-toluenesulphonic acid. The acid acts as a catalyst for the hydrolysis and subsequent decarboxylation.

-

Reflux: Heat the mixture to its boiling point (reflux) for 3 hours with vigorous stirring.[5][6] This provides the necessary thermal energy to overcome the activation barrier for the reaction. Vigorous stirring is crucial to ensure efficient mixing of the biphasic system.

-

Workup - Extraction: After cooling the emulsion to ambient temperature, extract the product into an organic solvent. Methylene chloride is a common choice due to its high volatility and ability to dissolve the target compound. Perform several extractions to maximize yield.

-

Workup - Washing: Combine the organic extracts and wash them once with a saturated sodium chloride solution (brine). This step serves to remove the majority of the remaining water from the organic phase.

-

Drying: Dry the organic solution over anhydrous sodium sulphate. The sodium sulphate sequesters residual water, preventing it from interfering with the final purification step.

-

Solvent Removal: Remove the methylene chloride solvent, typically using a rotary evaporator under reduced pressure.

-

Purification: The final purification is achieved by fractionation of the crude residue under a high vacuum. This step is critical for isolating the product from unreacted starting materials and non-volatile impurities. The product, Ethyl 2,4-dichloro-5-fluorobenzoylacetate, is collected at a boiling point of 127°-142° C at 0.09 mbar.[5]

Applications in Drug Discovery and Development

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is not typically an active pharmaceutical ingredient (API) itself but is a highly valued intermediate in the synthesis of APIs. Its primary and most well-documented application is in the construction of fluoroquinolone antibiotics.

Role as a Fluoroquinolone Precursor

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthesis of the core quinolone ring structure often relies on the Gould-Jacobs reaction or similar cyclization strategies. Ethyl 2,4-dichloro-5-fluorobenzoylacetate provides the C2, C3, and C4 atoms and the substituted benzoyl moiety required to build the bicyclic core of these drugs.

The β-keto ester functionality is the reactive center. It can be reacted with an amine (e.g., cyclopropylamine) and an orthoformate derivative in a series of steps to form an enamine, which then undergoes thermally-induced cyclization to form the 4-quinolone ring system. The chloro and fluoro substituents on the phenyl ring are critical for the biological activity and pharmacokinetic profile of the final antibiotic. For instance, this intermediate is a precursor for synthesizing widely used antibiotics like ciprofloxacin.[7]

Caption: Role of the title compound in a generalized fluoroquinolone synthesis pathway.

Safety and Handling

Based on available safety data, Ethyl 2,4-dichloro-5-fluorobenzoylacetate is classified with hazard codes Xi (Irritant) and F (Flammable).[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from ignition sources.

It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety and handling information.

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a chemical intermediate of significant industrial importance. With a molecular weight of 279.09 g/mol , its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for complex molecular architectures. Its indispensable role in the synthesis of fluoroquinolone antibiotics underscores its value to the pharmaceutical and drug development sectors. This guide has provided a consolidated overview of its core characteristics, a detailed and practical synthesis protocol, and an elucidation of its primary application, serving as a vital resource for the scientific community.

References

-

Title: Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 Source: BuyersGuideChem URL: [Link]

-

Title: Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoylacetate Source: PrepChem.com URL: [Link]

-

Title: Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoyl-acetate Source: PrepChem.com URL: [Link]

-

Title: Cas 86483-51-4, ETHYL 2,4-DICHLORO-5-FLUOROBENZOYLACETATE Source: LookChem URL: [Link]

-

Title: CAS No : 86483-53-6 | Product Name : Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate Source: Pharmaffiliates URL: [Link]

Sources

- 1. Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 - BuyersGuideChem [buyersguidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. ETHYL 2,4-DICHLORO-5-FLUOROBENZOYLACETATE suppliers & manufacturers in China [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate: Synthesis, Characterization, and Application in Quinolone Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block for Fluoroquinolone Antibiotics

Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate, with the IUPAC name ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate , is a crucial β-ketoester intermediate in the synthesis of numerous pharmaceuticals, most notably the potent class of fluoroquinolone antibiotics.[1] Its highly functionalized aromatic ring and reactive β-ketoester moiety make it an ideal precursor for constructing the core quinolone scaffold. This guide provides a comprehensive overview of its synthesis, detailed characterization, and a step-by-step protocol for its application in the synthesis of a key intermediate for drugs like Ciprofloxacin.[1][2]

Chemical Properties and Identification

| Property | Value | Source |

| IUPAC Name | ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | PubChem |

| CAS Number | 86483-51-4 | [3] |

| Molecular Formula | C₁₁H₉Cl₂FO₃ | [3] |

| Molecular Weight | 279.09 g/mol | [3] |

| Appearance | Not specified, likely an oil or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents | Inferred |

Synthesis of Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate: A Mechanistic Approach

The synthesis of the title compound is typically achieved through a Claisen condensation reaction between 2,4-dichloro-5-fluorobenzoyl chloride and the enolate of diethyl malonate, followed by a decarboxylation step.[1]

Reaction Scheme:

Caption: Synthesis of the target compound via Claisen condensation and decarboxylation.

Causality in Experimental Choices:

-

Choice of Base (Magnesium Ethoxide): Magnesium ethoxide is often employed in this acylation. The magnesium ion can chelate with both the diethyl malonate enolate and the carbonyl group of the benzoyl chloride, bringing the reactants into close proximity and facilitating the C-acylation over O-acylation. This chelation control is crucial for achieving a high yield of the desired β-ketoester.

-

Decarboxylation: The initial product is a diester. The subsequent hydrolysis of one ester group followed by heating leads to decarboxylation, a common and efficient method for generating the target β-ketoester from a malonic ester derivative.[4] This process is driven by the formation of a stable enol intermediate and the release of carbon dioxide.[5]

Experimental Protocol: Synthesis of Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate

This protocol is based on established methods for the synthesis of similar β-ketoesters.[1]

Materials:

-

2,4-dichloro-5-fluorobenzoyl chloride

-

Diethyl malonate

-

Magnesium turnings

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Sulfuric acid (concentrated)

-

Sodium chloride (saturated solution)

-

Anhydrous magnesium sulfate

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

Procedure:

Step 1: Preparation of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, suspend magnesium turnings (1.1 eq) in anhydrous ethanol.

-

Initiate the reaction with a small crystal of iodine if necessary. Once the reaction starts, add a solution of diethyl malonate (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux.

-

After the magnesium has completely reacted, cool the resulting solution of magnesium ethoxide to 0 °C.

-

Add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution of the magnesium enolate of diethyl malonate over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate.

Step 2: Decarboxylation to Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate

-

To the crude diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, add toluene and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove the water-ethanol azeotrope using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.6-7.8 (m, 1H, Ar-H)

-

δ 7.2-7.4 (m, 1H, Ar-H)

-

δ 4.2 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 3.9 (s, 2H, -COCH₂CO-)

-

δ 1.2 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 190-195 (C=O, ketone)

-

δ 165-170 (C=O, ester)

-

δ 155-160 (d, J ≈ 250 Hz, C-F)

-

δ 115-135 (aromatic carbons)

-

δ 62 (-OCH₂)

-

δ 45 (-COCH₂CO-)

-

δ 14 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

~1740 (C=O stretch, ester)

-

~1715 (C=O stretch, ketone)

-

~1600, 1480 (C=C stretch, aromatic)

-

~1250 (C-O stretch)

-

~1100 (C-F stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 278, 280, 282 (isotopic pattern for 2 Cl atoms)

-

Fragments corresponding to the loss of -OCH₂CH₃, -CO, and the benzoyl cation.

-

Application in Fluoroquinolone Synthesis: The Gould-Jacobs Reaction

A primary application of ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is in the synthesis of fluoroquinolone antibiotics via the Gould-Jacobs reaction.[6] This reaction involves the condensation of the β-ketoester with an amine, followed by a thermally induced cyclization to form the quinolone ring system.[6]

Reaction Scheme: Synthesis of a Ciprofloxacin Intermediate

Caption: Gould-Jacobs reaction for the synthesis of a quinolone intermediate.

Experimental Protocol: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from established procedures for ciprofloxacin synthesis.[1]

Materials:

-

Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate

-

Triethyl orthoformate

-

Acetic anhydride

-

Cyclopropylamine

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture at 120-130 °C for 2 hours.

-

Remove the volatile components under reduced pressure to obtain the crude enol ether, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate.

-

Dissolve the crude enol ether in a suitable solvent such as ethanol or dichloromethane.

-

Cool the solution to 0-5 °C and add cyclopropylamine (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude enamine, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate.

-

To the crude enamine, add DMF and potassium carbonate (1.5 eq).

-

Heat the mixture to 100-110 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Safety and Handling

Hazard Identification:

Recommended Precautions:

-

Work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.[7]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is a synthetically valuable intermediate, particularly for the pharmaceutical industry. Its efficient synthesis and strategic application in the Gould-Jacobs reaction provide a robust pathway to the core structure of fluoroquinolone antibiotics. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

-

Ciprofloxacin Synthesis. (n.d.). Virginia Commonwealth University. Retrieved January 20, 2026, from [Link]

-

The Synthesis Pathway of Ciprofloxacin: The Role of 2,4-Dichloro-5-fluoroacetophenone. (2026, January 8). Autech Industry. Retrieved January 20, 2026, from [Link]

-

Gould–Jacobs reaction. (2023, November 28). In Wikipedia. Retrieved January 20, 2026, from [Link]

- Reddy, K. S., et al. (2017). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 9(1), 104-109.

- Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. (2021). ACS Omega.

- CN114105792B - Preparation method of ciprofloxacin key intermediate. (n.d.). Google Patents.

-

Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]

- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.

-

Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]

-

Diethyl malonate. (2012, September 11). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

-

Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

ETHYL-2-CHLORO-2-FLUORO-3-PHENYL-3-OXOPROPANOATE. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

- New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)

- Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. (2007). ARKIVOC, 2007(2), 1-53.

- Cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate. (2011). Journal of Fluorine Chemistry, 132(10), 779-782.

- Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. hmdb.ca [hmdb.ca]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

Ethyl 2,4-dichloro-5-fluorobenzoylacetate literature review

An In-depth Technical Guide to Ethyl 2,4-dichloro-5-fluorobenzoylacetate: Synthesis, Characterization, and Application

Introduction

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a highly functionalized β-keto ester that serves as a critical intermediate in the synthesis of various high-value organic compounds. Its molecular structure, featuring a reactive β-keto ester moiety and a substituted aromatic ring, makes it a versatile building block, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its synthesis via the Claisen condensation, robust characterization methodologies, and significant applications in medicinal chemistry. The focus will be on the causality behind experimental choices and the validation of protocols to ensure scientific integrity.

Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

The primary route to synthesizing Ethyl 2,4-dichloro-5-fluorobenzoylacetate and other β-keto esters is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] This base-catalyzed reaction joins two esters or an ester and a carbonyl compound to form a β-keto ester or a β-diketone.[2]

The Core Mechanism: A Crossed Claisen Condensation Approach

The synthesis of the title compound is a "Crossed" Claisen condensation, which occurs between two different esters or, more efficiently, between an ester and a more reactive acyl chloride.[3][4] To achieve a high yield of a single product, the reaction is designed so that one reactant can form an enolate while the other cannot, serving only as the electrophile.[4]

The mechanism involves several key steps:

-

Enolate Formation : A strong base, such as magnesium ethoxide, deprotonates an acidic α-proton from an ester with at least two α-hydrogens, like diethyl malonate, to form a resonance-stabilized enolate ion.[1]

-

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second reactant, in this case, 2,4-dichloro-5-fluorobenzoyl chloride. This forms a tetrahedral intermediate.[1]

-

Leaving Group Elimination : The intermediate collapses, eliminating a leaving group (chloride in this case) to form the acylated β-keto ester derivative.[4]

-

Deprotonation (Driving Force) : If a standard alkoxide base is used, the resulting β-keto ester, which has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), is rapidly deprotonated by the base.[3] This irreversible acid-base reaction drives the equilibrium towards product formation.[1]

-

Protonation (Workup) : A final acidic workup step neutralizes the enolate to yield the final β-keto ester product.[1]

Synthesis of the Key Precursor: 2,4-dichloro-5-fluorobenzoyl chloride

The quality and availability of the starting acyl chloride are paramount. 2,4-dichloro-5-fluorobenzoyl chloride is typically synthesized from 2,4-dichlorofluorobenzene. Common methods include:

-

Friedel-Crafts Reaction : Reacting 2,4-dichlorofluorobenzene with agents like carbon tetrachloride or oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).[5][6]

-

Acylation and Oxidation : A two-step process involving Friedel-Crafts acylation with acetyl chloride to form 2,4-dichloro-5-fluoro-acetophenone, followed by oxidation and chlorination with thionyl chloride.[6][7]

These methods can achieve high yields, often exceeding 88-92%.[5]

Detailed Experimental Protocol

The synthesis is a two-stage process beginning with the acylation of diethyl malonate followed by a decarboxylation step.

Stage 1: Synthesis of Diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate [8]

-

Reagent Preparation : Suspend magnesium fillings (24.3 g) in anhydrous ethanol (50 ml). Add carbon tetrachloride (5 ml) to initiate the reaction.

-

Enolate Formation : Prepare a mixture of diethylmalonate (160 g), absolute ethanol (100 ml), and anhydrous ether (400 ml). Add this mixture dropwise to the magnesium suspension. A vigorous reflux should be observed. After the addition is complete, heat the mixture at its boiling point for an additional 2 hours to ensure complete enolate formation.

-

Acylation : Cool the reaction mixture to between -10°C and -5°C using a dry ice/acetone bath. Slowly add a solution of 2,4-dichloro-5-fluoro-benzoyl chloride (227.5 g) in absolute ether (100 ml) dropwise, maintaining the low temperature.

-

Reaction Completion : Stir the mixture at 0°C to -5°C for 1 hour, then allow it to warm to room temperature overnight.

-

Workup and Extraction : Quench the reaction by pouring it into a mixture of ice-water (400 ml) and concentrated sulfuric acid (25 ml) with external cooling. Separate the organic and aqueous phases. Extract the aqueous phase twice more with ether.

-

Isolation : Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous Na₂SO₄. Remove the solvent under vacuum to yield the crude product, diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate.

Stage 2: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate [9]

-

Decarboxylation Setup : Create an emulsion of the crude diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate (34.9 g) in water (50 ml). Add p-toluenesulfonic acid (0.15 g) as a catalyst.

-

Reaction : Heat the mixture to boiling for 3 hours with vigorous stirring. The p-toluenesulfonic acid catalyzes the hydrolysis of one ester group to a carboxylic acid, which then decarboxylates upon heating.

-

Extraction : Cool the emulsion and extract it several times with methylene chloride.

-

Purification : Combine the organic extracts, wash once with saturated sodium chloride solution, and dry over sodium sulfate. Distill off the solvent in vacuo.

-

Final Product : Purify the residue by fractional distillation under high vacuum to obtain pure Ethyl 2,4-dichloro-5-fluorobenzoylacetate (boiling point 127°-142° C at 0.09 mbar).[9]

Synthetic Workflow Diagram

Caption: Synthetic pathway for Ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity, purity, and structure of the synthesized compound.

Physical and Chemical Properties

The key properties of Ethyl 2,4-dichloro-5-fluorobenzoylacetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86483-51-4 | [10][11] |

| Molecular Formula | C₁₁H₉Cl₂FO₃ | [10][12] |

| Molecular Weight | 279.09 g/mol | [11][12] |

| Boiling Point | 329.5 °C at 760 mmHg | [11] |

| Density | 1.381 g/cm³ | [11] |

| Refractive Index | 1.523 | [11] |

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is required for unambiguous structural elucidation. A significant feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers, which can be observed and quantified using these methods.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals include a triplet and a quartet characteristic of the ethyl ester group (O-CH₂-CH₃). The methylene protons (α-protons) between the carbonyl groups will appear as a singlet in the keto form. In the enol form, this signal is replaced by a vinyl proton signal and a broad hydroxyl proton signal. The aromatic protons will exhibit complex splitting patterns due to the substitution on the benzene ring.

-

¹³C NMR : The spectrum will show distinct signals for the ester carbonyl carbon (~165-170 ppm) and the ketone carbonyl carbon (~190-200 ppm). Signals for the aromatic carbons and the aliphatic carbons of the ethyl group and the α-carbon will also be present.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying functional groups.[14] Key absorptions include strong C=O stretching bands for the ester (~1735-1750 cm⁻¹) and the ketone (~1705-1725 cm⁻¹). The C-Cl and C-F bonds on the aromatic ring will also show characteristic absorptions in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[14] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern will be observed for the M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, which is definitive proof of the presence of two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard for assessing purity and quantifying the compound.[13] The keto-enol tautomerism can cause analytical challenges like peak broadening.[13] A robust reversed-phase HPLC method, often using an acidic mobile phase and a heated column, can often coalesce the tautomers into a single, sharp peak for accurate quantification.[13]

Analytical Quality Control Workflow

Caption: A typical workflow for the analytical quality control of the final product.

Applications in Drug Development

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is not an active pharmaceutical ingredient (API) itself but a high-value intermediate used to construct more complex molecules.

Key Intermediate for Fluoroquinolone Antibiotics

The compound is a crucial precursor for a class of synthetic broad-spectrum antibacterial drugs known as fluoroquinolones.[5][11] The β-keto ester functionality allows for cyclization reactions to form the core quinolone ring system, which is essential for their biological activity. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication, repair, and recombination.

A Model for the Synthesis of DPP-4 Inhibitors

While the commercial synthesis of the antidiabetic drug Sitagliptin uses a trifluorophenylacetic acid derivative, the core synthetic strategy often relies on a β-keto ester intermediate.[15][16][17] Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[16][18] The synthesis of its key β-amino acid moiety can be achieved through the asymmetric hydrogenation of an enamine derived from a β-keto ester.[17] This highlights the broader utility of β-keto esters like Ethyl 2,4-dichloro-5-fluorobenzoylacetate as synthons for creating chiral β-amino acid derivatives, which are important components of many modern pharmaceuticals.

Logical Flow from Intermediate to Biological Target

Caption: Role of the β-keto ester intermediate in synthesizing APIs.

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a cornerstone intermediate whose value lies in its chemical versatility. A thorough understanding of its synthesis, grounded in the principles of the Claisen condensation, is essential for efficient and scalable production. Robust analytical characterization confirms its structure and ensures the high purity required for subsequent synthetic steps in drug development. Its successful application in the synthesis of fluoroquinolones and its relevance to the construction of other complex APIs like DPP-4 inhibitors underscore its continued importance in the field of medicinal and process chemistry. This guide serves as a foundational resource for scientists aiming to leverage this potent synthon in their research and development endeavors.

References

-

Synthesis of ethyl 2,4-dichloro-5-fluoro-benzoylacetate. (n.d.). PrepChem.com. Retrieved from [Link]

- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (n.d.). Google Patents.

-

A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Diethyl Malonate Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Overview. (2023, April 30). JoVE. Retrieved from [Link]

-

Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]

-

Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3. (n.d.). BuyersGuideChem. Retrieved from [Link]

- CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride. (n.d.). Google Patents.

-

Cas 86483-51-4, ETHYL 2,4-DICHLORO-5-FLUOROBENZOYLACETATE. (n.d.). Lookchem. Retrieved from [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube. Retrieved from [Link]

-

Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. (2023, April 30). JoVE. Retrieved from [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021, October 6). PMC - NIH. Retrieved from [Link]

- EP3424927B1 - Efficient process for the preparation of sitagliptin through a very effective preparation of the intermediate 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

-

Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]

- WO2010131025A1 - Sitagliptin synthesis. (n.d.). Google Patents.

-

Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (n.d.). PMC - PubMed Central. Retrieved from [Link]

- EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.

-

NMR, mass spectroscopy, IR - finding compound structure ?. (2019, March 6). ResearchGate. Retrieved from [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024, May 13). YouTube. Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). YouTube. Retrieved from [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved from [Link]

- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.). Google Patents.

- US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. (n.d.). Google Patents.

-

Determining a Structure with IR and NMR. (2018, April 13). YouTube. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 - BuyersGuideChem [buyersguidechem.com]

- 11. lookchem.com [lookchem.com]

- 12. Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP3424927B1 - Efficient process for the preparation of sitagliptin through a very effective preparation of the intermediate 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2010131025A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

discovery of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Beginning Research Phase

I've initiated the research by conducting comprehensive Google searches. I'm focusing on the discovery, synthesis, and applications of Ethyl 2,4-dichloro-5-fluorobenzoylacetate. The preliminary phase is underway, and I'm sifting through the initial results to identify relevant sources.

Delving Deeper into Details

I'm now in a phase of deeper investigation, analyzing the search results to pinpoint crucial scientific papers, patents, and technical reports related to Ethyl 2,4-dichloro-5-fluorobenzoylacetate's synthesis. I'm actively seeking data on starting materials, reaction mechanisms, and purification. I also aim to understand the context of its discovery and explore its chemical properties, spectral data, and potential applications.

Formulating a Structure

I'm now outlining the technical guide, starting with an introduction highlighting Ethyl 2,4-dichloro-5-fluorobenzoylacetate's importance in its applications. I'll detail synthesis protocols, explaining reagent choices and conditions in a step-by-step format, complete with data tables for yields and purity. I'll also create Graphviz diagrams for the reaction scheme and purification workflow.

Gathering Synthesis Insights

I've made headway in my research, uncovering a direct synthesis method for ethyl 2,4-dichloro-5-fluorobenzoylacetate starting from diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate. I've also identified the synthesis of potential precursors, like 2,4-dichloro-5.

Analyzing Reaction Details

The previous synthesis findings have been supplemented with information on the reaction mechanism, which appears to be a Claisen condensation variant. To enhance the guide, I'm currently searching for alternative synthesis routes for both the final product and key precursors. Spectroscopic data, including NMR, IR, and mass spectrometry, are also being sought to provide a complete characterization.

Defining Technical Guide Scope

My current focus is on expanding the synthesis details and scope. I've discovered a direct method for producing the desired compound, plus information about potential precursors, including their chemical properties. The compound's role in antibacterial agents and antiviral drug synthesis has also been revealed. Now, I'm specifically targeting the Claisen condensation mechanism, alternative synthesis routes, spectroscopic data, drug discovery applications, and crucial safety information to create a more in-depth technical resource.

Analyzing Synthesis Routes

I've successfully identified a direct synthesis method for Ethyl 2,4-dichloro-5-fluorobenzoylacetate, starting from diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate. Furthermore, I've compiled several potential synthesis routes for the crucial precursor, 2,4-dichloro-5-fluorobenzoyl.

Developing Reaction Protocols

My focus has shifted towards the granular details. I've uncovered key properties of the target compound and its precursors, and linked it to drug synthesis. Now, I'm digging deeper. I am currently concentrating on the missing pieces to ensure a robust technical guide, primarily the detailed reaction mechanisms. Specifically, I'm pursuing a step-by-step description and diagram of the main synthesis and the Claisen condensation pathway.

Addressing Key Knowledge Gaps

I've assembled a solid foundation, including synthetic routes and relevant properties. I've also linked the compound to fluoroquinolone and favipiravir synthesis. Now, my focus narrows to address crucial gaps for a complete technical guide. I need detailed reaction mechanisms (hydrolysis, decarboxylation, Claisen condensation), alternative synthesis protocols, spectroscopic data, the compound's specific role in drug synthesis, and comprehensive safety information.

Synthesizing New Precursors

I'm making progress, focusing on synthesizing precursors. I found a detailed decarboxylation protocol for Ethyl 2,4-dichloro-5-fluorobenzoylacetate from a benzoylmalonate derivative. I also discovered a Claisen condensation route and information on precursor synthesis. I think this will work.

Analyzing Synthetic Pathways

I've been analyzing the synthetic pathways. I've got a good handle on the decarboxylation route and Claisen condensation as alternatives. I still need to find a direct Claisen condensation protocol and detailed spectroscopic data for the target molecule. I'm also working on solidifying the connection to Favipiravir synthesis.

Evaluating Missing Data